Sporidesmolide III

HPLC Chromatography Analytical Chemistry

Researchers requiring a demethylated reference standard for cyclic depsipeptide analysis face supply inconsistency and misannotation risks with N-methylated analogues. Sporidesmolide III (CAS 1803-67-4) resolves this as the sole non-N-methylated member of the sporidesmolide complex. - Distinct early-elution peak on reverse-phase HPLC; enables unambiguous method validation and peak identification in complex mixtures. - Unique mass (624.8 Da) and polarity prevent misannotation as Sporidesmolide I/II/V in metabolomic dereplication. - Serves as a direct readout of N-methyltransferase activity in fungal biosynthetic pathway studies.

Molecular Formula C32H56N4O8
Molecular Weight 624.8 g/mol
CAS No. 1803-67-4
Cat. No. B592931
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSporidesmolide III
CAS1803-67-4
Molecular FormulaC32H56N4O8
Molecular Weight624.8 g/mol
Structural Identifiers
SMILESCC(C)CC1C(=O)OC(C(=O)NC(C(=O)NC(C(=O)OC(C(=O)NC(C(=O)N1)C(C)C)C(C)C)CC(C)C)C(C)C)C(C)C
InChIInChI=1S/C32H56N4O8/c1-15(2)13-21-31(41)43-25(19(9)10)29(39)36-24(18(7)8)28(38)34-22(14-16(3)4)32(42)44-26(20(11)12)30(40)35-23(17(5)6)27(37)33-21/h15-26H,13-14H2,1-12H3,(H,33,37)(H,34,38)(H,35,40)(H,36,39)/t21-,22+,23-,24+,25-,26-/m0/s1
InChIKeyUCQPBOFHICXBCU-HQJTZPOCSA-N
Commercial & Availability
Standard Pack Sizes2.5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceOff white to light tan solid

Structure & Identifiers


Interactive Chemical Structure Model





Sporidesmolide III Properties and Structure


Sporidesmolide III (CAS 1803-67-4) is a cyclic hexadepsipeptide produced via fermentation of the fungus Pithomyces chartarum (formerly Sporidesmium bakeri) [1]. It is characterized as the only non-N-methylated analogue within the sporidesmolide complex, a family of five closely related depsipeptides (I, II, III, IV, V) [2]. This lack of N-methylation distinguishes it from its more abundant congeners, making it a valuable reference standard and a unique probe for structure-activity relationship (SAR) studies involving N-methylated cyclic depsipeptides .

Non-N-methylated depsipeptide reference standard
SAR probe for N-methylation effects in cyclic peptides
RP-HPLC method development and polarity benchmark

Sporidesmolide III: N-Methylation & Substitution Risk


The sporidesmolide family exhibits a spectrum of physicochemical properties and biosynthetic behaviors that are directly dictated by subtle structural variations, primarily the presence or absence of N-methylation. Sporidesmolide I, II, and V are all N-methylated, while Sporidesmolide III is the sole non-methylated member [1]. This fundamental difference renders Sporidesmolide III significantly more polar, which drastically alters its chromatographic behavior, making it elute earlier on reverse-phase HPLC . Consequently, substituting Sporidesmolide III with a more abundant N-methylated analogue (e.g., Sporidesmolide I or II) would invalidate experiments relying on its unique polarity for separation, its distinct mass spectrometric fragmentation pattern, or its specific role as a demethylated biosynthetic intermediate or standard .

Polarity difference may alter reverse-phase elution order and peak identity
Mass shift (~14–28 Da) may cause misidentification in MS workflows
Biosynthetic marker role is not shared by N-methylated analogues

Sporidesmolide III Differentiation Evidence


Distinct Polar Retention on HPLC

Sporidesmolide III, as the only non-N-methylated analogue in the sporidesmolide complex, exhibits a uniquely high polarity relative to its N-methylated congeners. This results in a distinct and reproducible elution profile on reverse-phase HPLC, where it elutes in advance of the more abundant N-methyl analogues (I, II, and V) . While specific retention times are column- and method-dependent, this established order of elution provides a robust, qualitative method for its identification and confirmation of purity .

HPLC Elution Order
Class-level inference
Sporidesmolide III
Earliest elution, most polar
vs
N-Methyl analogues (I, II, V)
Later elution, less polar
Supports RP-HPLC identification via polarity
Qualitative elution order; method-dependent
HPLC Chromatography Analytical Chemistry

Molecular Weight and Formula Differences

The absence of an N-methyl group in Sporidesmolide III directly translates into a lower molecular weight (624.8 g/mol) compared to its N-methylated analogues, Sporidesmolide I (M.W. ~ 638.8 g/mol) and Sporidesmolide II (M.W. ~ 652.9 g/mol) . This difference of approximately 14 Da (equivalent to a methylene group) for Sporidesmolide I and ~28 Da for Sporidesmolide II is readily detectable by mass spectrometry [1]. The molecular formula C32H56N4O8 for Sporidesmolide III further confirms the lack of the additional carbon and hydrogen atoms present in N-methylated variants .

Molecular Weight
Class-level inference
624.8 g/mol
~14 Da less than Sporidesmolide I
~28 Da less than Sporidesmolide II
Enables MS-based differentiation from N-methylated analogues
Calculated from molecular formulas
Structure-Activity Relationship SAR Mass Spectrometry

Biosynthetic Demethylation Standard

Sporidesmolide III is defined as the demethyl analogue of Sporidesmolide I . In biosynthetic studies of Pithomyces chartarum, supplementation of the growth medium with erythro-L-isoleucine was shown to inhibit the synthesis of both Sporidesmolide I and Sporidesmolide III, while promoting the synthesis of Sporidesmolide II [1]. This demonstrates that Sporidesmolide III is not merely a minor byproduct but a distinct endpoint of a specific biosynthetic branch whose flux can be experimentally manipulated, making it a key tool for studying the N-methyltransferase step in cyclodepsipeptide assembly [2].

Biosynthetic Flux
Direct head-to-head comparison
Sporidesmolide III
Inhibited by erythro-L-isoleucine
vs
Sporidesmolide II
Promoted under same condition
Supports N-demethylation flux studies
Qualitative shift in P. chartarum metabolite profile
Biosynthesis Natural Product Chemistry Enzymology

Sporidesmolide III Application Scenarios


Analytical Method Development and Validation

Sporidesmolide III's unique polarity and lack of N-methylation make it an ideal reference standard for developing and validating HPLC and LC-MS methods aimed at separating and quantifying closely related cyclic depsipeptides. Its distinct early elution on reverse-phase columns provides a critical benchmark for method optimization and ensures accurate peak identification in complex mixtures.

N-Methyltransferase Pathway Elucidation

Researchers investigating the enzymology of N-methylation in fungal depsipeptide biosynthesis require Sporidesmolide III as a demethylated standard. Its presence or absence in culture extracts can serve as a direct readout of N-methyltransferase activity or inhibition. As demonstrated by precursor feeding studies, its production is co-regulated with Sporidesmolide I, distinct from Sporidesmolide II [1], making its quantification essential for mapping biosynthetic networks.

Metabolomics and Dereplication

In metabolomic studies of Pithomyces species or other fungal sources, Sporidesmolide III serves as a specific chemotaxonomic marker due to its unique mass (624.8 Da) and molecular formula (C32H56N4O8) . Its procurement as a high-purity standard is crucial for accurate dereplication, preventing its misannotation as a more common N-methylated sporidesmolide and ensuring the discovery of novel chemical entities.

Application
Selection Property
Validation Focus
Analytical Method Development
Unique reverse-phase polarity
Elution order and peak resolution validation
N-Methyltransferase Pathway Studies
Demethylated biosynthetic standard
Quantification in precursor feeding assays
Metabolomics and Dereplication
Distinct molecular formula and mass
Accurate dereplication against N-methylated congeners

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for Sporidesmolide III

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.